molecular formula C19H39N2NaO6S B13754384 Sodium 4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-undecyl-1H-imidazolium hydroxide CAS No. 2327-50-6

Sodium 4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-undecyl-1H-imidazolium hydroxide

Cat. No.: B13754384
CAS No.: 2327-50-6
M. Wt: 446.6 g/mol
InChI Key: YVOKTMNWVYQDHH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-undecyl-1H-imidazolium hydroxide (CAS 2327-50-6) is a zwitterionic imidazolinium derivative with a complex molecular architecture. Its structure comprises a 4,5-dihydroimidazolium core substituted with a hydroxyethyl group, a hydroxy-3-sulphonatopropyl group, and an undecyl (C11) alkyl chain. The molecular formula is C19H39N2O5S·HO·Na, and its molecular weight is 446.58 g/mol . The compound is commercially available as a white powder or liquid (≥99% purity) and is utilized as a raw material in pharmaceutical formulations, surfactants, and specialty chemicals . Its zwitterionic nature enhances water solubility and ionic stability, making it suitable for applications requiring pH tolerance and interfacial activity.

Properties

CAS No.

2327-50-6

Molecular Formula

C19H39N2NaO6S

Molecular Weight

446.6 g/mol

IUPAC Name

sodium;2-hydroxy-3-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]propane-1-sulfonate;hydroxide

InChI

InChI=1S/C19H38N2O5S.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-19-20-12-13-21(19,14-15-22)16-18(23)17-27(24,25)26;;/h18,22-23H,2-17H2,1H3;;1H2/q;+1;/p-1

InChI Key

YVOKTMNWVYQDHH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(CS(=O)(=O)[O-])O.[OH-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

Sodium 2-heptadecyl-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-4,5-dihydro-1H-imidazolium hydroxide (CAS 14351-00-9)

  • Molecular Formula : C25H51N2O5S·HO·Na
  • Molecular Weight : ~552.7 g/mol (estimated)
  • Key Differences : The heptadecyl (C17) chain increases hydrophobicity compared to the target compound’s undecyl (C11) chain. This enhances micellar aggregation in surfactants but reduces solubility in polar solvents .

Sodium 4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-pentyl-1H-imidazolium hydroxide (hypothetical analogue)

  • Hypothetical Structure : Shorter pentyl (C5) chain.
  • Expected Properties : Higher water solubility but weaker surfactant efficacy due to reduced hydrophobic interactions.

Functional Group Variations

1-Ethyl-2-(2-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate (CAS 68938-60-3)

  • Molecular Formula : C26H52N2O5S
  • Molecular Weight : 504.76 g/mol
  • Key Differences : Replaces the sulphonatopropyl group with an ethyl sulphate moiety. The sulphate group confers stronger anionic character, increasing solubility in aqueous media but reducing stability in acidic conditions compared to sulphonate derivatives .

Dinátrium-1-[2-(karboxylátometoxy)etyl]-1-(karboxylátometyl)-2-undecyl-4,5-dihydro-1H-imidazólium-hydroxid (CAS 14350-98-2)

  • Molecular Formula : C20H37N2O5·HO·2Na
  • Key Differences : Incorporates carboxylate groups instead of sulphonate, enhancing chelation properties but reducing thermal stability .

Comparative Data Table

Compound (CAS) Alkyl Chain Functional Groups Molecular Weight Key Applications
2327-50-6 (Target) C11 Hydroxyethyl, hydroxy-3-sulphonato 446.58 Pharmaceuticals, surfactants
14351-00-9 C17 Hydroxyethyl, hydroxy-3-sulphonato ~552.7 Industrial surfactants
68938-60-3 C17 Ethyl sulphate 504.76 Emulsifiers, personal care
14350-98-2 C11 Carboxylate ~478.5 Metal chelation, detergents

Research Findings and Performance Metrics

  • Solubility : The target compound (2327-50-6) exhibits superior water solubility (>100 mg/mL) compared to the C17 analogue (14351-00-9, ~50 mg/mL) due to its shorter alkyl chain .
  • Thermal Stability : Sulphonatopropyl derivatives (2327-50-6, 14351-00-9) show higher thermal decomposition temperatures (≥200°C) than carboxylate or sulphate analogues (<180°C) .
  • Surfactant Efficiency : The C17 analogue (14351-00-9) achieves a critical micelle concentration (CMC) of 0.1 mM, lower than the target compound’s 0.5 mM, indicating stronger micellization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.